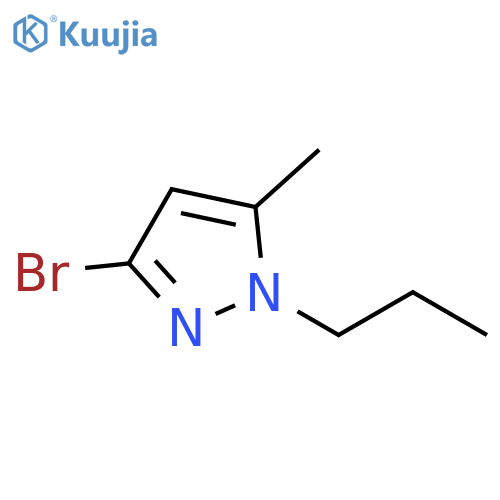

Cas no 1354706-07-2 (3-Bromo-5-methyl-1-propyl-1H-pyrazole)

1354706-07-2 structure

商品名:3-Bromo-5-methyl-1-propyl-1H-pyrazole

CAS番号:1354706-07-2

MF:C7H11BrN2

メガワット:203.079640626907

CID:5169275

3-Bromo-5-methyl-1-propyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-5-methyl-1-propyl-1H-pyrazole

- 1H-Pyrazole, 3-bromo-5-methyl-1-propyl-

-

- インチ: 1S/C7H11BrN2/c1-3-4-10-6(2)5-7(8)9-10/h5H,3-4H2,1-2H3

- InChIKey: PDBUAVDHSKSNLN-UHFFFAOYSA-N

- ほほえんだ: N1(CCC)C(C)=CC(Br)=N1

3-Bromo-5-methyl-1-propyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB553522-1 g |

3-Bromo-5-methyl-1-propyl-1H-pyrazole; . |

1354706-07-2 | 1g |

€540.70 | 2022-03-01 | ||

| Chemenu | CM499576-1g |

3-Bromo-5-methyl-1-propyl-1H-pyrazole |

1354706-07-2 | 97% | 1g |

$262 | 2022-06-13 | |

| Ambeed | A769487-5g |

3-Bromo-5-methyl-1-propyl-1H-pyrazole |

1354706-07-2 | 97% | 5g |

$795.0 | 2024-04-24 | |

| abcr | AB553522-100 mg |

3-Bromo-5-methyl-1-propyl-1H-pyrazole; . |

1354706-07-2 | 100MG |

€257.30 | 2022-03-01 | ||

| abcr | AB553522-500 mg |

3-Bromo-5-methyl-1-propyl-1H-pyrazole; . |

1354706-07-2 | 500MG |

€454.70 | 2022-03-01 | ||

| Ambeed | A769487-1g |

3-Bromo-5-methyl-1-propyl-1H-pyrazole |

1354706-07-2 | 97% | 1g |

$265.0 | 2024-04-24 | |

| Chemenu | CM499576-5g |

3-Bromo-5-methyl-1-propyl-1H-pyrazole |

1354706-07-2 | 97% | 5g |

$779 | 2022-06-13 | |

| abcr | AB553522-250 mg |

3-Bromo-5-methyl-1-propyl-1H-pyrazole; . |

1354706-07-2 | 250MG |

€306.40 | 2022-03-01 |

3-Bromo-5-methyl-1-propyl-1H-pyrazole 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

1354706-07-2 (3-Bromo-5-methyl-1-propyl-1H-pyrazole) 関連製品

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1354706-07-2)3-Bromo-5-methyl-1-propyl-1H-pyrazole

清らかである:99%/99%

はかる:1g/5g

価格 ($):238.0/716.0